1-(2,6-Difluoro-3-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
1-(2,6-difluoro-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCFAZUWFVSIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1-(2,6-difluorophenyl)ethanone. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the ethanone group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Claisen Condensation
This compound can undergo Claisen condensation with aromatic aldehydes to form chalcones . The general reaction scheme is as follows:
Where Ar represents the 2,6-difluoro-3-nitrophenyl group.
Reaction conditions:
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Base: NaOH or KOH (10-20% w/v)
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Solvent: Ethanol or methanol
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Temperature: 0-5°C (initial), then room temperature
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Reaction time: 12-24 hours
Knoevenagel Condensation
The compound can also participate in Knoevenagel condensation with active methylene compounds:
Reaction conditions:
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Catalyst: Piperidine or ammonium acetate
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Solvent: Ethanol or acetic acid
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Temperature: Reflux (78-100°C)
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Reaction time: 2-4 hours
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Reduction Reactions
The nitro group and the carbonyl group in 1-(2,6-Difluoro-3-nitrophenyl)ethanone can be selectively reduced:
Nitro Group Reduction
The nitro group can be reduced to an amino group using various reducing agents:
Reaction conditions:
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Reducing agents: H2/Pd-C, SnCl2/HCl, or Fe/HCl
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Solvent: Ethanol or acetic acid
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Temperature: Room temperature to 60°C
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Reaction time: 2-6 hours
Carbonyl Group Reduction
The carbonyl group can be reduced to a secondary alcohol:
Reaction conditions:
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Reducing agents: NaBH4 or LiAlH4
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Solvent: THF or methanol
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Temperature: 0°C to room temperature
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Reaction time: 1-3 hours
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Nucleophilic Addition Reactions
The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles:
Cyanohydrin Formation
Reaction conditions:
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Cyanide source: NaCN or KCN
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Solvent: Aqueous ethanol
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Temperature: 0-5°C
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Reaction time: 1-2 hours
Grignard Addition
Reaction conditions:
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Grignard reagent: RMgX (X = Cl, Br, I)
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Solvent: Anhydrous ether or THF
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Temperature: 0°C to room temperature
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Reaction time: 1-3 hours
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Hydrazone Formation
The carbonyl group can react with hydrazine or its derivatives to form hydrazones :
Reaction conditions:
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Hydrazine derivative: H2N-NH-R (R = H, Ph, etc.)
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Solvent: Ethanol or methanol
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Catalyst: Acetic acid (catalytic amount)
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Temperature: Room temperature to reflux
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Reaction time: 2-6 hours
Scientific Research Applications
Chemistry
1-(2,6-Difluoro-3-nitrophenyl)ethanone serves as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in developing pharmaceuticals and agrochemicals. It can undergo various reactions:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.
- Substitution Reactions : The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
- Oxidation : The ethanone group can be oxidized to a carboxylic acid.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and its role in receptor binding studies. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing metabolic pathways.
Industry
The compound is utilized in producing dyes , pigments , and other specialty chemicals. Its unique properties make it suitable for applications requiring specific electronic characteristics.
Anticancer Studies
Research on nitrophenyl derivatives indicates that modifications in substituents can significantly influence anticancer activity. For instance, compounds exhibiting increased lipophilicity demonstrated higher inhibition rates against cancer cell lines.
Antimicrobial Research
Studies on similar nitro-substituted phenyl compounds have shown effective inhibition against various bacterial strains. These findings suggest that this compound could also exhibit antimicrobial properties due to its structural similarities.
Mechanism of Action
The mechanism by which 1-(2,6-difluoro-3-nitrophenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
1-(2,6-Dichloro-3-nitrophenyl)ethanone
- Molecular Formula: C₈H₅Cl₂NO₃
- Molecular Weight : 234.0362 g/mol
- Key Differences: Chlorine atoms replace fluorine, increasing molecular weight and steric bulk. Reactivity: Chlorine’s lower electronegativity compared to fluorine may reduce electron-withdrawing effects, altering electrophilic substitution patterns.
1-(2,6-Difluorophenyl)ethanone
- Molecular Formula : C₈H₆F₂O
- Molecular Weight : 156.1294 g/mol
- Key Differences :
- Absence of the nitro group simplifies the electronic profile, making the compound less polar.
- Boiling point: 207°C (predicted), lower than the nitro-substituted derivative due to reduced dipole interactions .
- Applications: Often used as a precursor in agrochemical synthesis, whereas the nitro derivative is more reactive in electrophilic aromatic substitution .
Nitro- and Methyl-Substituted Analogues
1-(2,6-Difluoro-3-methylphenyl)ethanone
- Molecular Formula : C₉H₈F₂O
- Molecular Weight : 170.16 g/mol
- Key Differences :
- A methyl group replaces the nitro group, converting the substituent from electron-withdrawing (nitro) to electron-donating (methyl).
- Boiling point: 207°C (predicted), similar to the difluorophenyl analogue but with increased steric hindrance .
- Reactivity: Methyl groups direct electrophilic substitution to the para position, whereas nitro groups strongly deactivate the ring and direct meta .
1-(2-Hydroxy-3,6-dimethyl-5-nitrophenyl)ethanone
- Molecular Formula: C₁₀H₁₁NO₄
- Molecular Weight : 209.20 g/mol
- Key Differences :
Key Research Findings
- Electronic Effects: The nitro group in 1-(2,6-Difluoro-3-nitrophenyl)ethanone significantly deactivates the aromatic ring, making it less reactive toward electrophiles compared to methyl- or hydroxy-substituted analogues .
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are optimal due to the compound’s moderate polarity, whereas dichloro analogues exhibit poorer solubility in water .
- Synthetic Utility: The nitro group facilitates reduction to amines or conversion to other functional groups (e.g., via Ullmann coupling), a feature absent in non-nitro derivatives .
Biological Activity
1-(2,6-Difluoro-3-nitrophenyl)ethanone is a compound of interest due to its unique structural properties and potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H7F2N1O3, with a molecular weight of approximately 215.15 g/mol. The presence of electron-withdrawing groups such as nitro and fluorine enhances its electrophilic character, influencing its reactivity in biological systems.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Electrophilic Interactions : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to alterations in metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical cellular processes. Its ability to form covalent bonds with nucleophilic sites in proteins or DNA can contribute to its pharmacological effects.
Biological Activities
This compound has been investigated for several biological activities:
Case Studies
Several studies have highlighted the biological activity of related compounds that provide insights into the potential effects of this compound:
- Anticancer Studies : A study focusing on nitrophenyl derivatives revealed that modifications in the substituents could significantly influence their anticancer activity. For example, compounds with increased lipophilicity exhibited higher inhibition rates against cancer cell lines .
- Antimicrobial Research : Research on similar nitro-substituted phenyl compounds demonstrated effective inhibition against various bacterial strains. These findings suggest that this compound could also exhibit antimicrobial properties due to its structural similarities.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the recommended safety protocols for handling 1-(2,6-Difluoro-3-nitrophenyl)ethanone in laboratory settings?
- Methodological Answer: Adhere to precautionary statements P201 ("obtain specialized instructions before use") and P210 ("keep away from heat/sparks/open flames") as outlined in safety data sheets. Use fume hoods for reactions, wear nitrile gloves, and avoid inhalation of vapors. Store in a cool, dry environment (<25°C) in chemically resistant containers . Toxicity data are limited, so treat as a potential irritant and conduct risk assessments using analogs (e.g., fluorinated acetophenones) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: Friedel-Crafts acylation is a viable method, using 2,6-difluoro-3-nitrobenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and purify by column chromatography. Alternative routes may involve nitration of pre-fluorinated acetophenone derivatives, though regioselectivity must be validated via NMR .
Q. How can the purity and structural identity of this compound be verified?
- Methodological Answer: Use a combination of:
- HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm.
- NMR : Compare H and C spectra with computational predictions (e.g., DFT) to confirm substituent positions.
- Mass Spectrometry : ESI-MS in positive ion mode to match the molecular ion peak (expected m/z: 215.03 for C₈H₅F₂NO₃) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-difluoro and 3-nitro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing nitro group at the 3-position deactivates the aromatic ring, reducing electrophilic substitution rates. The 2,6-difluoro substituents create steric hindrance, favoring meta-directing pathways. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at 80°C in THF. Monitor regioselectivity via X-ray crystallography (as in ) to confirm bond formation.
Q. What strategies resolve contradictory thermodynamic data (e.g., boiling points) reported for structurally similar fluorinated acetophenones?
- Methodological Answer: Cross-validate experimental data using NIST-standardized methods. For example, discrepancies in boiling points (e.g., 469.2 K for 1-(4-fluorophenyl)ethanone vs. analogs) may arise from impurities or calibration errors. Use gas chromatography coupled with mass spectrometry (GC-MS) to confirm purity, and consult the NIST WebBook for benchmark values .
Q. How can computational modeling optimize reaction conditions for derivatives of this compound?
- Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and predict activation energies for nucleophilic aromatic substitution. Validate with experimental kinetics (e.g., UV-Vis monitoring of nitro group reduction). Use software like Gaussian or ORCA for simulations .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Methodological Answer: It serves as a precursor for fluorinated drug candidates (e.g., kinase inhibitors). The nitro group can be reduced to an amine (using H₂/Pd-C) for further functionalization. For example, coupling with sulfonamides via Buchwald-Hartwig amination requires Pd₂(dba)₃ and Xantphos in toluene at 110°C .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer: Reconcile discrepancies by:
- Solvent Effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆).
- Concentration : High concentrations may cause aggregation, shifting peaks.
- Reference Standards : Use internal standards (e.g., TMS) and cross-check with crystallographic data (e.g., CCDC entries in ).
Application-Oriented Questions
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Methodological Answer: Batch heterogeneity and exothermicity in nitration/fluorination steps require precise temperature control (±2°C). Use flow chemistry systems for safer scaling. Monitor intermediates via inline IR spectroscopy and optimize catalyst loading (e.g., 10 mol% AlCl₃ for Friedel-Crafts) .
Q. How can this compound be utilized in material science applications?
- Methodological Answer:
Its fluorinated aromatic core enhances thermal stability in polymers. Incorporate into polyimide matrices via condensation polymerization (e.g., with diamines at 150°C in NMP). Characterize glass transition temperatures (Tg) using DSC and compare with non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
